

# GPR120 (FFAR4) in Pancreatic Islets: A Technical Guide to Expression, Signaling, and Modulation

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: GPR120 modulator 2

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Audience: Researchers, scientists, and drug development professionals.

**Core Focus:** This document provides an in-depth examination of the G-protein coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4), within the context of pancreatic islets. It details the receptor's expression profile, the signaling pathways activated upon modulation, and the functional consequences for islet hormone secretion. This guide synthesizes key research findings, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for therapeutic development.

## Introduction to GPR120 (FFAR4)

G-protein coupled receptor 120 is a sensor for medium and long-chain free fatty acids (FFAs), particularly omega-3 fatty acids like docosahexaenoic acid (DHA) and  $\alpha$ -linolenic acid (ALA).<sup>[1]</sup><sup>[2]</sup> Its activation is linked to a variety of physiological processes, including the regulation of glucose metabolism, anti-inflammatory responses, and the secretion of gut hormones.<sup>[1]</sup><sup>[3]</sup><sup>[4]</sup> In the pancreas, GPR120 plays a crucial role in modulating islet function, making it an attractive therapeutic target for metabolic diseases such as type 2 diabetes mellitus (T2DM).<sup>[3]</sup><sup>[5]</sup> Activation of GPR120 can influence the secretion of insulin, glucagon, and somatostatin, thereby directly impacting glucose homeostasis.<sup>[1]</sup><sup>[6]</sup><sup>[7]</sup> This document explores the nuanced expression and functional role of GPR120 within the diverse cell populations of the pancreatic islets.

## GPR120 Expression in Pancreatic Islet Cells

The precise cellular localization of GPR120 within pancreatic islets has been a subject of extensive research, with some conflicting reports. However, a growing body of evidence points to its expression in multiple endocrine cell types. The receptor is expressed at modest levels in the islets compared to tissues like the colon or adipose.<sup>[7][8]</sup> Studies using techniques such as knockout/lacZ knock-in mice, immunofluorescence, and qPCR on sorted cell populations have revealed GPR120 presence in  $\beta$ -cells,  $\alpha$ -cells,  $\delta$ -cells, and pancreatic polypeptide (PP) cells.<sup>[2][6][9][10]</sup> Notably, several studies suggest a preferential or enriched expression in pancreatic delta cells.<sup>[1][9][11][12]</sup> In human islets from diabetic patients, GPR120 expression has been observed to be reduced compared to healthy individuals.<sup>[13]</sup>

Table 1: Summary of GPR120 Expression in Pancreatic Islet Cells

Cell Type	Species/Model	Method of Detection	Key Finding	Reference(s)
β-cells	Mouse, Rat	Immunohistochemistry, qPCR in MIN6 & INS-1E cells	GPR120 expression confirmed; agonists stimulate insulin secretion and protect from lipotoxicity.	[2][6][14]
	Human	-	GPR120 expression is positively associated with insulin secretion.	[13]
α-cells	Mouse	qPCR in αTC1-6 cells	GPR120 expression detected; agonism stimulates GLP-1 and inhibits glucagon secretion.	[3][4]
δ-cells	Mouse	lacZ Knock-in, Immunofluorescence	Preferential expression observed; GPR120 activation inhibits somatostatin secretion.	[9][12]
	Human	-	Evidence suggests enrichment in the	[9]

Cell Type	Species/Model	Method of Detection	Key Finding	Reference(s)
			delta cell population.	

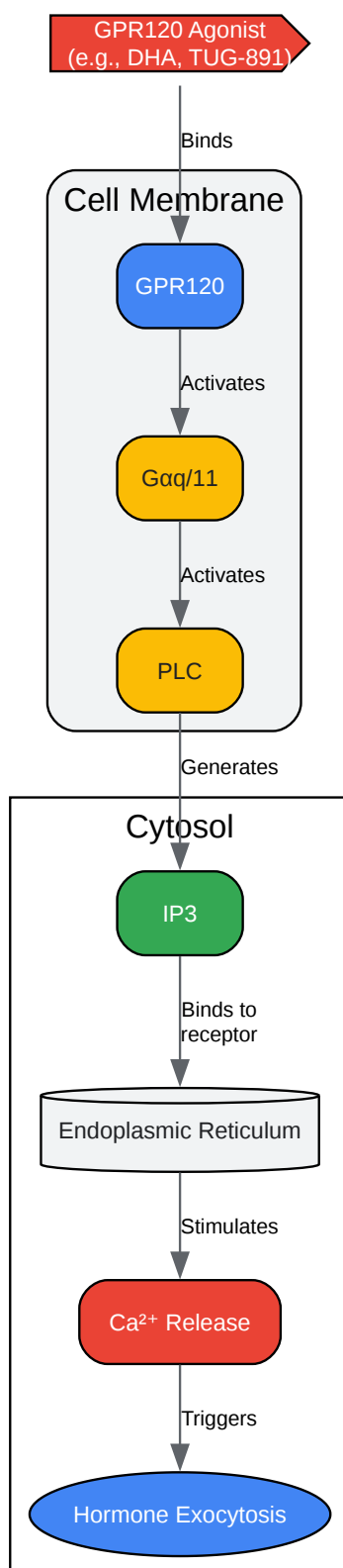
| PP-cells | Mouse | EGFP Knock-in, Flow Cytometry, RT-qPCR | Co-expression of GPR120 with Pancreatic Polypeptide (PP) confirmed. |[10][15] |

## GPR120 Signaling Pathways in Pancreatic Islets

GPR120 activation by agonists initiates multiple downstream signaling cascades that mediate its diverse physiological effects. The two primary pathways are the canonical Gαq/11-mediated pathway, which modulates hormone secretion, and a β-arrestin 2-dependent pathway, which is largely responsible for its anti-inflammatory effects.

### Gαq/11-PLC-Calcium Signaling

Upon agonist binding, GPR120 couples to the Gαq/11 protein, activating phospholipase C (PLC).[1] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca<sup>2+</sup>) into the cytoplasm.[10][13] This elevation in intracellular calcium is a critical event for triggering the exocytosis of hormone-containing granules from islet cells.[4][13] This pathway is central to GPR120's effects on insulin, glucagon, and pancreatic polypeptide secretion.[2][10][15]

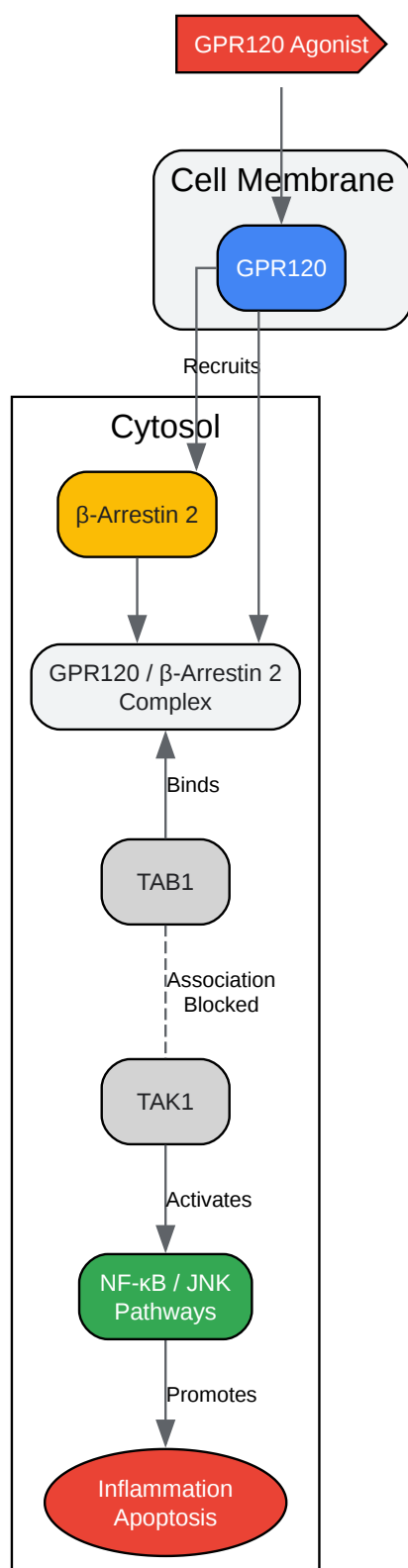


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**Diagram 1.** GPR120 Gαq-mediated signaling pathway.

## β-Arrestin 2 Anti-Inflammatory Signaling

In addition to G-protein coupling, agonist-bound GPR120 recruits β-arrestin 2.<sup>[4][11]</sup> This interaction initiates a G-protein-independent signaling cascade that is crucial for the anti-inflammatory effects of GPR120.<sup>[4][6]</sup> The GPR120/β-arrestin 2 complex can interact with TAB1, preventing its association with TAK1 and thereby inhibiting the downstream activation of inflammatory pathways like NF-κB and JNK.<sup>[6]</sup> This mechanism is particularly relevant in protecting β-cells from lipotoxicity and cytokine-induced inflammation and apoptosis.<sup>[6][16]</sup>



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**Diagram 2.** GPR120 β-arrestin 2-mediated anti-inflammatory pathway.

## Functional Effects of GPR120 Modulation on Islet Hormones

Modulation of GPR120 activity with specific agonists has profound effects on the secretion of key pancreatic hormones. These effects can be direct, acting on the hormone-secreting cell itself, or indirect, through paracrine interactions within the islet.

- **Insulin:** GPR120 agonists potentiate glucose-stimulated insulin secretion (GSIS) from  $\beta$ -cells. [6][8] This effect is attributed to both a direct stimulation of  $\beta$ -cells and an indirect mechanism involving the inhibition of somatostatin from  $\delta$ -cells, which itself is an inhibitor of insulin release.[1] However, there are key species differences; the indirect pathway via somatostatin inhibition appears dominant in mice, while a direct effect on  $\beta$ -cells is more prominent in humans.
- **Glucagon:** The effect on  $\alpha$ -cells is complex. Some studies show that long-chain fatty acids potentiate glucagon secretion in a GPR120-dependent manner.[7][8] Conversely, other work using  $\alpha$ -cell lines suggests GPR120 agonism can inhibit glucagon secretion while stimulating the secretion of GLP-1 from the same cells.[3][4]
- **Somatostatin:** GPR120 activation is a potent inhibitor of glucose-stimulated somatostatin secretion from  $\delta$ -cells.[1][9] This is a key paracrine mechanism, as the reduction in local somatostatin relieves its inhibitory tone on neighboring  $\beta$ -cells and  $\alpha$ -cells, thereby promoting insulin and glucagon release.[1]
- **Pancreatic Polypeptide (PP):** GPR120 is expressed in PP-secreting cells, and its activation by agonists like TUG-891 significantly stimulates PP secretion via the Gq/PLC-Ca<sup>2+</sup> pathway.[10][15]

Table 2: Quantitative Effects of GPR120 Agonists on Hormone Secretion



Agonist	Model System	Hormone	Effect	Quantitative Finding	Reference(s)
$\alpha$ -Linolenic acid (ALA)	BRIN-BD11 cells	Insulin	Stimulation	53% max stimulation at $10^{-4}$ mol/L.	[2]
DHA / Palmitate	Isolated mouse islets (GPR120 KO vs WT)	Glucagon	Stimulation	Palmitate-potentiated glucagon secretion reduced from 4.1-fold (WT) to 2.0-fold (KO).	[7]
Metabolex 36	Isolated mouse islets	Somatostatin	Inhibition	Dose-dependently inhibits glucose-induced somatostatin secretion.	[1]
GSK137647A	Isolated rat islets	Insulin	Stimulation	Significantly increased insulin secretion at 5.6 mM and 16.7 mM glucose.	[14]
TUG-891	Isolated mouse islets	Pancreatic Polypeptide	Stimulation	Significantly increased PP levels in islet medium.	[10][15]

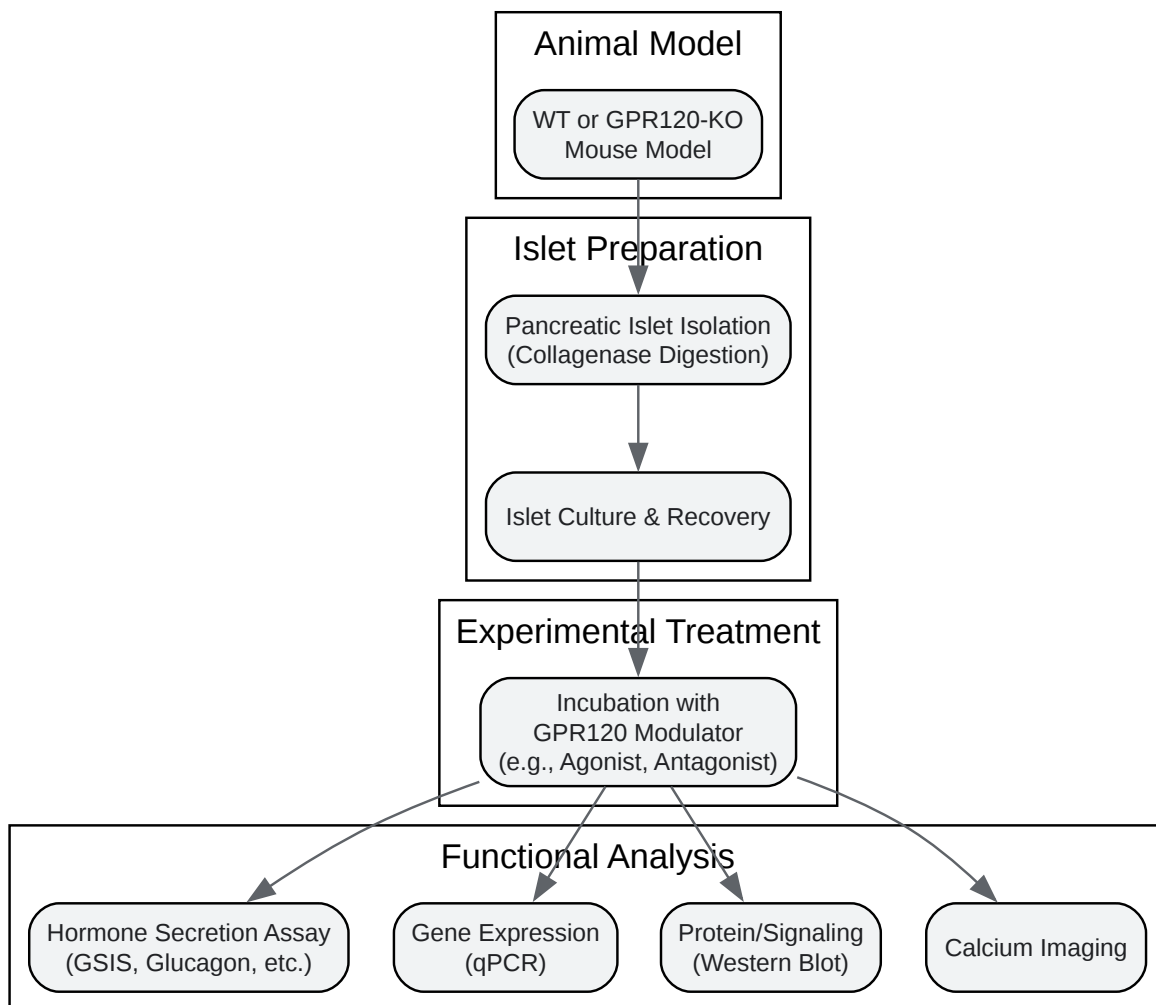
| Compound A | Isolated mouse islets | Insulin | Stimulation | Potentiated GSIS; effect was lost in  $\delta$ -cell-ablated islets. | |

## Key Experimental Protocols

Reproducible and rigorous experimental design is critical for studying GPR120 in pancreatic islets. Below are summarized protocols for core techniques cited in the literature.

## Experimental Workflow: From Islet Isolation to Functional Analysis

A typical experimental workflow involves isolating islets from a relevant animal model, treating them with GPR120 modulators, and then performing functional assays to measure hormone secretion, gene expression, or signaling pathway activation.



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**Diagram 3.** General experimental workflow for studying GPR120 function in isolated islets.

## Pancreatic Islet Isolation (Mouse)

Based on protocols described in cited literature.[6][17]

- Anesthetize the mouse according to approved animal care protocols.
- Cannulate the common bile duct and perfuse the pancreas with 2-3 mL of cold collagenase P solution (e.g., 1 mg/mL in HBSS).
- Excise the inflated pancreas and transfer it to a conical tube.

- Digest the tissue in a 37°C water bath for 10-15 minutes, with gentle shaking.
- Stop the digestion by adding cold HBSS supplemented with 10% fetal bovine serum (FBS).
- Wash the digested tissue pellet three times with cold HBSS.
- Purify the islets from acinar tissue using a density gradient (e.g., Histopaque-1077). Centrifuge at 900 x g for 20 minutes with no brake.
- Collect the islets from the interface of the gradient layers.
- Wash the collected islets.
- Hand-pick the islets under a stereomicroscope to ensure purity. Culture in RPMI-1640 medium (11.1 mM glucose, 10% FBS) overnight for recovery before experiments.

## Quantitative Real-Time PCR (qPCR) for Gpr120 mRNA

Based on protocols described in cited literature.[\[6\]](#)

- RNA Extraction: Isolate total RNA from ~100 islets or cultured cells using TRIzol reagent according to the manufacturer's protocol.
- cDNA Synthesis: Perform reverse transcription on 1 µg of total RNA using a high-capacity cDNA synthesis kit with random primers.
- qPCR Reaction: Prepare a reaction mix containing cDNA template, SYBR Green Master Mix, and gene-specific forward and reverse primers for Gpr120 (and a housekeeping gene like Gapdh for normalization).
- Thermocycling: Run the qPCR plate on a real-time PCR system with standard cycling conditions (e.g., initial denaturation at 95°C, followed by 40 cycles of 95°C and 60°C).
- Data Analysis: Calculate the relative expression of Gpr120 mRNA using the comparative Ct ( $\Delta\Delta C_t$ ) method, normalizing to the housekeeping gene.

## Immunohistochemistry for GPR120 Localization

Based on protocols for  $\beta$ -galactosidase/GPR120 knock-in models.[\[9\]](#)[\[18\]](#)

- **Tissue Preparation:** Fix mouse pancreas in 10% buffered formalin, process, and embed in paraffin wax. Cut 4- $\mu$ m sections onto slides.
- **Deparaffinization and Rehydration:** Dewax sections in xylene and rehydrate through a graded series of ethanol to water.
- **Antigen Retrieval:** Perform heat-induced antigen retrieval using a citrate buffer (pH 6.0).
- **Blocking:** Block non-specific binding with a serum-based blocking solution (e.g., 5% goat serum in PBS) for 1 hour.
- **Primary Antibody Incubation:** For co-localization, incubate sections overnight at 4°C with a cocktail of primary antibodies. For a GPR120(LacZ) model, this would be anti- $\beta$ -galactosidase plus an antibody for an islet hormone (e.g., anti-insulin, anti-glucagon, or anti-somatostatin).
- **Secondary Antibody Incubation:** Wash slides and incubate for 1 hour with species-specific fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 568).
- **Mounting and Imaging:** Mount slides with a DAPI-containing mounting medium to counterstain nuclei. Image using a confocal or fluorescence microscope.

## Glucose-Stimulated Insulin Secretion (GSIS) Assay

Based on protocols described in cited literature.[\[6\]](#)[\[17\]](#)

- **Islet Preparation:** Use batches of 5-10 size-matched islets per condition.
- **Pre-incubation:** Pre-incubate islets for 1 hour at 37°C in Krebs-Ringer Bicarbonate Buffer (KRBB) containing a low glucose concentration (e.g., 2.8 mM).
- **Basal Secretion:** Replace the buffer with fresh low-glucose KRBB (with or without the GPR120 modulator) and incubate for 1 hour. Collect the supernatant for basal insulin measurement.

- **Stimulated Secretion:** Replace the buffer with high-glucose KRBB (e.g., 16.7 mM or 22.0 mM), again with or without the test compound, and incubate for 1 hour. Collect the supernatant for stimulated insulin measurement.
- **Insulin Measurement:** Measure the insulin concentration in the collected supernatants using an ELISA or radioimmunoassay (RIA) kit.
- **Normalization:** After secretion assays, lyse the islets to measure total insulin content or DNA content for normalization of the secretion data.

## Conclusion and Therapeutic Outlook

GPR120 is a multifaceted receptor within the pancreatic islet, with its expression spanning multiple endocrine cell types. Its activation by specific modulators triggers complex signaling cascades that result in a coordinated regulation of hormone secretion, ultimately impacting glucose homeostasis. The ability of GPR120 agonists to potentiate insulin secretion, modulate glucagon and somatostatin release, and protect  $\beta$ -cells from inflammatory damage underscores its significant potential as a therapeutic target for T2DM.<sup>[5][6][19]</sup> However, the development of GPR120-based therapies requires careful consideration of the nuanced and sometimes species-specific mechanisms of action. Future research focusing on highly selective modulators and a deeper understanding of the interplay between GPR120's G-protein and  $\beta$ -arrestin signaling pathways will be critical for translating the promise of GPR120 into effective clinical treatments.

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